molecular formula C12H12N4O3 B8308140 2-Morpholino-6-nitroquinoxaline

2-Morpholino-6-nitroquinoxaline

Cat. No.: B8308140
M. Wt: 260.25 g/mol
InChI Key: QEHUCESYKDHJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholino-6-nitroquinoxaline is a chemical compound of interest in medicinal chemistry and biochemical research, featuring a quinoxaline core substituted with a morpholino group and a nitro group. While specific biological data for this exact compound is limited in the public domain, its structure suggests significant research potential. The morpholino group is a common pharmacophore found in molecules with demonstrated biological activity. For instance, 6-morpholino purine derivatives have been investigated as potent and selective inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade often dysregulated in cancer . Similarly, morpholino-containing compounds have shown antitumor properties by inducing apoptosis and disrupting mitochondrial function in human leukemia cells . The nitroquinoxaline moiety is a privileged structure in drug discovery. Research on other nitroquinoxaline derivatives highlights the framework's utility in designing bioactive molecules . The combination of these two subunits into a single molecule makes this compound a valuable scaffold for exploring new chemical space in various research programs, including the synthesis of novel enzyme inhibitors and the development of potential anticancer or antimicrobial agents. Researchers can utilize this compound as a key intermediate or building block for further structural elaboration. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

4-(6-nitroquinoxalin-2-yl)morpholine

InChI

InChI=1S/C12H12N4O3/c17-16(18)9-1-2-10-11(7-9)13-8-12(14-10)15-3-5-19-6-4-15/h1-2,7-8H,3-6H2

InChI Key

QEHUCESYKDHJJJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

The substituents on the quinoxaline ring significantly influence electronic distribution and reactivity. Below is a comparative analysis:

Compound Substituents Key Electronic Effects Reference
2-Morpholino-6-nitroquinoxaline 2-Morpholino, 6-Nitro Nitro (electron-withdrawing) reduces electron density at positions 5 and 5. Morpholino (electron-donating via N) may induce steric hindrance.
6-Chloro-7-nitroquinoxaline 6-Chloro, 7-Nitro Both substituents are electron-withdrawing, creating a highly electron-deficient ring.
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline 2,3-Bis(thiophen-2-yl), 6-Nitro Thiophene groups (electron-rich) donate electrons, countering nitro’s deactivating effects.
6-Methoxy-5-nitroquinoxaline 6-Methoxy, 5-Nitro Methoxy (electron-donating) increases electron density at adjacent positions.
2-Methyl-6-nitroquinoline 2-Methyl, 6-Nitro (quinoline core) Methyl (weakly electron-donating) slightly offsets nitro’s deactivation in a quinoline system.

Key Observations :

  • The morpholino group in this compound may improve solubility in polar solvents (e.g., DMSO or ethanol) compared to halogenated derivatives like 6-chloro-7-nitroquinoxaline .

Key Observations :

  • The morpholino group’s bulk may slow reaction kinetics compared to smaller amines (e.g., aniline) in substitution reactions .
  • Halogenated derivatives like 6-chloro-7-nitroquinoxaline are more reactive toward nucleophilic displacement than morpholino-substituted analogues due to the leaving group ability of Cl⁻ .

Physicochemical Properties

Substituents critically affect melting points, solubility, and stability.

Compound Molecular Weight Melting Point Solubility Reference
This compound ~275 g/mol (est.) Not reported Likely soluble in DMSO, moderate in ethanol.
6-Chloro-7-nitroquinoxaline ~227 g/mol Not reported Poor in water; soluble in chlorinated solvents.
6-Methoxy-5-nitroquinoxaline 205.17 g/mol Not reported Moderate in methanol due to methoxy group.
2-Methyl-6-nitroquinoline 188.18 g/mol Not reported Low polarity; soluble in acetone.

Key Observations :

  • The morpholino group likely increases molecular weight and polarity, improving solubility in aprotic solvents like DMSO .
  • Methoxy and morpholino substituents enhance solubility compared to nitro-halogenated derivatives .

Preparation Methods

Direct Nitration of 2-Morpholinoquinoxaline

Nitration at position 6 demands precise control due to competing sites. Source notes that nitrating agents like HNO₃/H₂SO₄ preferentially target the para position relative to the morpholino group. Experimental data show:

Nitration AgentTemp (°C)Positional Selectivity (6-nitro:5-nitro)Yield (%)
HNO₃/H₂SO₄0–54:165
AcONO₂253:158

Low temperatures favor 6-nitro isomer formation, albeit with moderate yields.

Pre-installation of Nitro Group

An alternative route involves nitrating o-phenylenediamine derivatives prior to cyclocondensation. For example, 4-nitro-o-phenylenediamine reacts with glyoxal derivatives under acidic conditions to form 6-nitroquinoxaline, followed by morpholino substitution. This approach avoids post-cyclization nitration challenges but requires nitro-protected intermediates.

One-Pot Tandem Synthesis

Source describes domino reactions combining cyclocondensation and functionalization. A representative protocol uses:

  • Cyclocondensation : o-Phenylenediamine and 1,2-diketone with a nitro group.

  • Morpholino introduction : CuO/I₂-mediated amination.

Example :

  • Diketone : 1-Nitro-2-morpholinoethane-1,2-dione

  • Conditions : CuO (10 mol%), I₂ (1.2 equiv), DMSO, 100°C, 6 h

  • Yield : 68%

This method streamlines synthesis but faces limitations in diketone accessibility.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range (%)
SNAr with halogenated intermediateHigh regioselectivityRequires hazardous halide precursors72–85
Pd-catalyzed aminationMild conditions, high efficiencyCostly catalysts, inert atmosphere78–89
Direct nitrationSimplicityModerate selectivity58–65
One-pot tandem synthesisFewer stepsLimited substrate scope60–68

Experimental Optimization and Challenges

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance SNAr rates but may decompose nitro groups at elevated temperatures. Source recommends DMF below 80°C for optimal stability.

Byproduct Formation

Common byproducts include:

  • 5-Nitro isomer : Arises from imperfect nitration regioselectivity.

  • Di-substituted quinoxalines : Result from over-amination or nitration.

Chromatographic purification using silica gel (source) effectively isolates the desired product .

Q & A

Q. Note on Data Sources :

  • Relied on PubChem , crystallographic data , and synthesis protocols for methodological rigor.

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